

Toxicological Profile of (S)-Hexaconazole in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Hexaconazole

Cat. No.: B15186635

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Hexaconazole, the biologically active enantiomer of the triazole fungicide hexaconazole, is subject to rigorous toxicological evaluation to ascertain its safety profile in mammals. This technical guide provides a comprehensive overview of the toxicological effects of **(S)-Hexaconazole**, with a focus on its impact on mammalian systems. The document summarizes key findings from acute, sub-chronic, and chronic toxicity studies, as well as investigations into its carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity. Detailed experimental protocols for pivotal studies are outlined, and quantitative data are presented in structured tables for comparative analysis. Furthermore, this guide illustrates the key signaling pathways implicated in **(S)-Hexaconazole**'s mechanism of action through detailed diagrams.

Introduction

Hexaconazole is a broad-spectrum systemic fungicide widely used in agriculture.^[1] It exists as a racemic mixture of two enantiomers, **(S)-Hexaconazole** and **(R)-Hexaconazole**. The fungicidal activity is primarily attributed to the **(S)-enantiomer**, which acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.^[1] This inhibition is achieved through the targeting of the cytochrome P450 enzyme lanosterol 14 α -demethylase. Given that cytochrome P450 enzymes are also integral to various physiological processes in mammals, including steroid hormone synthesis and xenobiotic metabolism, understanding the

toxicological profile of **(S)-Hexaconazole** is of paramount importance for human health risk assessment.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Toxicokinetic studies are crucial for understanding the disposition of a chemical within an organism. Studies in mice have provided insights into the ADME properties of hexaconazole enantiomers.

Experimental Protocol: Toxicokinetic Study in Mice

A representative experimental protocol for a toxicokinetic study of hexaconazole enantiomers in mice is as follows:

- Test Animals: Male Kunming (KM) mice.[\[2\]](#)
- Administration: A single oral gavage of racemic hexaconazole.[\[2\]](#)
- Sample Collection: Blood, urine, feces, and various tissues (heart, liver, spleen, lung, kidney, and brain) are collected at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12, 24, 48, and 96 hours).[\[2\]](#)
- Analysis: The concentrations of (S)- and (R)-hexaconazole in the collected samples are determined using a validated analytical method, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[\[2\]](#)
- Pharmacokinetic Parameters: Key parameters including maximum plasma concentration (C_{max}), time to reach C_{max} (T_{max}), half-life (t_{1/2}), and area under the plasma concentration-time curve (AUC) are calculated.

Summary of Findings:

Following oral administration in mice, hexaconazole is rapidly absorbed, with peak plasma concentrations reached within a few hours.[\[2\]](#) The liver is the primary site of accumulation, followed by the kidneys and other tissues.[\[2\]](#) The elimination half-life from plasma is relatively short. Excretion occurs through both urine and feces.[\[3\]](#) In vitro studies using rat and human

liver microsomes have identified several oxidized metabolites, suggesting that oxidative metabolism is a major clearance pathway.[3]

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects following a single, high-dose exposure to a substance. **(S)-Hexaconazole** exhibits low acute toxicity via the oral and dermal routes.

Table 1: Acute Toxicity of Hexaconazole in Mammals

Species	Route	Parameter	Value (mg/kg bw)	Reference
Rat (female)	Oral	LD50	>2000	[4]
Rat	Dermal	LD50	>2000	[1]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute toxic class method (OECD 423) is a stepwise procedure used to estimate the acute oral toxicity of a chemical.

- **Test Animals:** Typically Wistar rats (females are often used as they can be slightly more sensitive).[4]
- **Housing:** Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycle.
- **Fasting:** Animals are fasted overnight prior to dosing.[5]
- **Dosing:** The test substance is administered by oral gavage at a starting dose level (e.g., 2000 mg/kg).[4]
- **Observation:** Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[4] Body weight is recorded periodically.
- **Necropsy:** A gross necropsy is performed on all animals at the end of the observation period. [4]

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies evaluate the effects of longer-term exposure to a substance. The primary target organ for hexaconazole toxicity across multiple species is the liver.

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from Repeated Dose Studies

Species	Study Duration	Route	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Effects at LOAEL	Reference
Rat	2 years	Dietary	0.47 (males)	-	-	[6]
Dog	90 days	Capsule	5	25	Increased alkaline phosphatase and SGPT, fatty infiltration of the liver	[1]
Dog	1 year	Gavage	2	10	Fatty infiltration of the liver, increased liver weights	[1]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (based on OECD 408)

- Test Animals: Sprague-Dawley rats.
- Groups: Typically three dose groups and a control group, with an equal number of male and female animals in each group.

- Administration: The test substance is administered daily via the diet, drinking water, or gavage for 90 days.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Clinical Pathology: Hematology and clinical biochemistry parameters are assessed at the end of the study.
- Pathology: A full necropsy is performed, and organs are weighed. Histopathological examination of a comprehensive set of tissues is conducted.

Summary of Findings:

In sub-chronic and chronic studies in rats and dogs, the primary effects of hexaconazole are observed in the liver, including increased liver weight, hepatocellular hypertrophy, and fatty infiltration.^[1] Effects on clinical chemistry parameters, such as increased liver enzymes (alkaline phosphatase, SGPT), are also noted.^[1]

Carcinogenicity

Long-term carcinogenicity studies are conducted to assess the tumor-inducing potential of a substance. Hexaconazole has been classified as a Group C (likely) human carcinogen by the US EPA based on findings in male rats.^[1]

Table 3: Carcinogenicity of Hexaconazole

Species	Study Duration	Key Finding	Reference
Rat	2 years	Increased incidence of benign Leydig cell tumors in males	[1][7]
Mouse	2 years	No evidence of carcinogenicity	[7]

Experimental Protocol: Carcinogenicity Study (based on OECD 451)

- Test Animals: Typically Fischer 344 rats or C57BL/6 mice.
- Groups: At least three dose groups and a concurrent control group, with a sufficient number of animals per sex to allow for meaningful statistical analysis of tumor incidence.
- Administration: The test substance is administered in the diet for the majority of the animal's lifespan (e.g., 24 months for rats).
- Observations: Daily clinical observations and regular measurements of body weight and food consumption.
- Pathology: A complete gross necropsy is performed on all animals. Histopathological examination of all tissues from all animals in the control and high-dose groups is conducted. Tissues from intermediate-dose groups are examined as necessary to establish a dose-response relationship for any observed lesions.

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material. The genotoxicity profile of hexaconazole is equivocal, with some studies reporting negative results while others indicate a potential for clastogenicity.

Table 4: Genotoxicity of Hexaconazole

Assay	Test System	Result	Reference
Ames Test	Salmonella typhimurium	Negative	[1]
In vivo Chromosome Aberration	Mouse bone marrow	Positive	[8][9]
In vitro Chromosome Aberration	Human lymphocytes	Positive	[8]

Experimental Protocol: In Vivo Mammalian Bone Marrow Chromosomal Aberration Test (based on OECD 475)

- Test Animals: Mice or rats.[10]

- Administration: The test substance is administered, typically via oral gavage or intraperitoneal injection.[10]
- Treatment Schedule: Animals are treated once or twice.
- Metaphase Arrest: A metaphase-arresting agent (e.g., colchicine) is administered prior to sacrifice.[10]
- Sample Collection: Bone marrow is collected from the femur.
- Analysis: Chromosome preparations are made, and metaphase cells are analyzed for structural chromosomal aberrations.[10]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential for a substance to interfere with reproductive function and normal development. Hexaconazole has been shown to induce adverse effects on reproduction and development in animal studies.

Table 5: Reproductive and Developmental Toxicity of Hexaconazole

Species	Study Type	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Effects at LOAEL	Reference
Rat	Two- Generation Reproduction	Parental: 1, Offspring: 5	Parental: 5, Offspring: 50	Parental: Liver pathology (fatty infiltration). Offspring: Decreased body weight gain, decreased litter size, decreased pup survival.	[1]
Rat	Development al	Maternal: 25, Development al: 2.5	Maternal: 250, Development al: 25	Maternal: Decreased body weight gain and food consumption. Development al: Increased delayed ossification, presence of extra ribs.	[1]
Rabbit	Development al	Maternal: 50, Development al: 25	Maternal: 100, Development al: 50	Maternal: Decreased body weight gain. Development al: Decreased fetal body weight.	[1]

Experimental Protocol: Two-Generation Reproduction Toxicity Study (based on OECD 416)

- Test Animals: Wistar rats.[\[11\]](#)
- Generations: Two generations (P and F1) are evaluated.
- Dosing: The test substance is administered continuously to the P generation before mating, during mating, gestation, and lactation. The F1 generation is dosed from weaning through mating and production of the F2 generation.[\[11\]](#)
- Endpoints: Reproductive performance (mating, fertility, gestation length), litter size, pup viability, growth, and development are assessed. A comprehensive histopathological examination of the reproductive organs is conducted.[\[11\]](#)

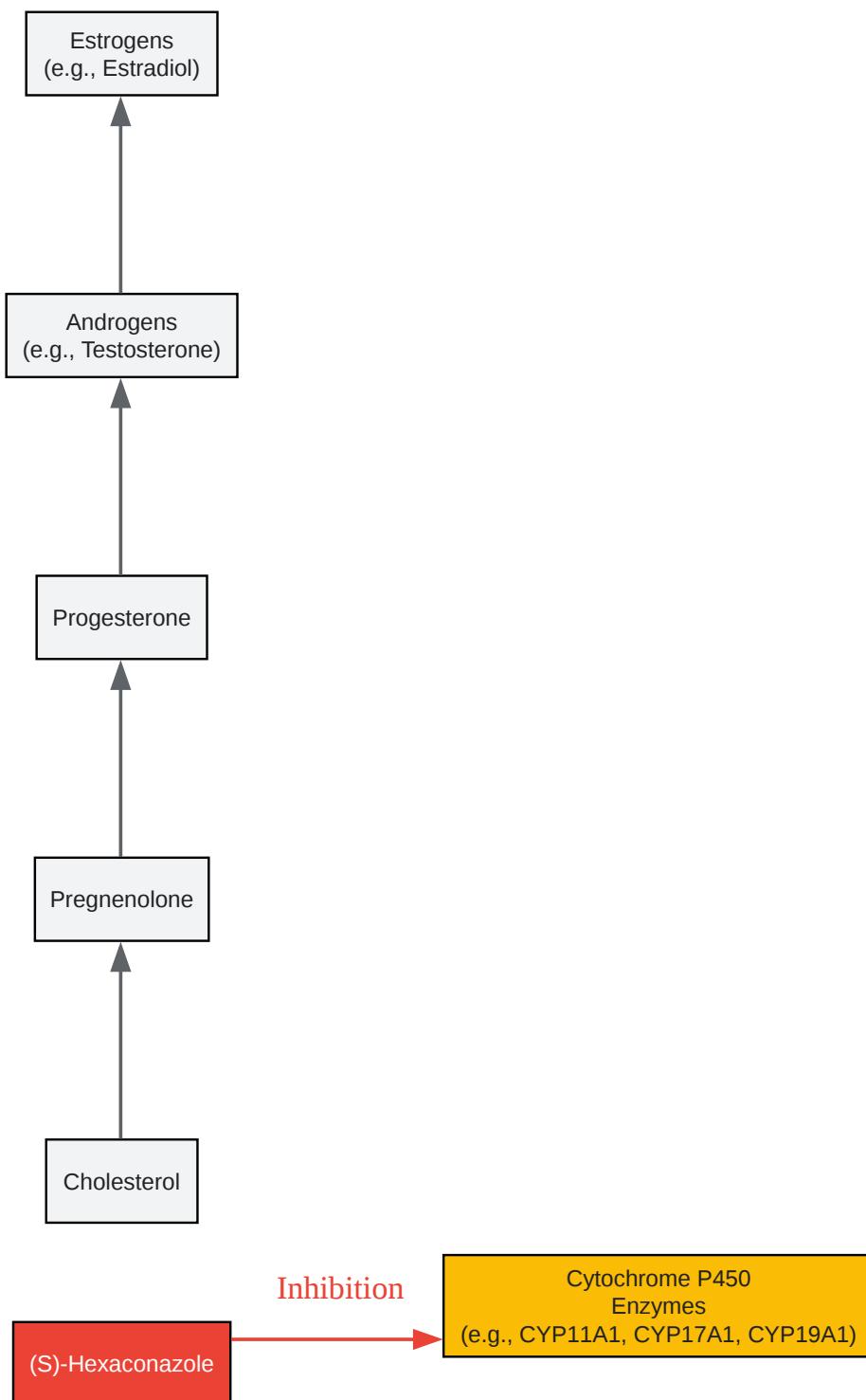
Experimental Protocol: Prenatal Developmental Toxicity Study (based on OECD 414)

- Test Animals: Pregnant rats or rabbits.[\[12\]](#)[\[13\]](#)
- Dosing Period: The test substance is administered during the period of major organogenesis.[\[12\]](#)
- Evaluations: Dams are observed for signs of toxicity. Fetuses are examined for external, visceral, and skeletal malformations and variations.[\[12\]](#)

Neurotoxicity

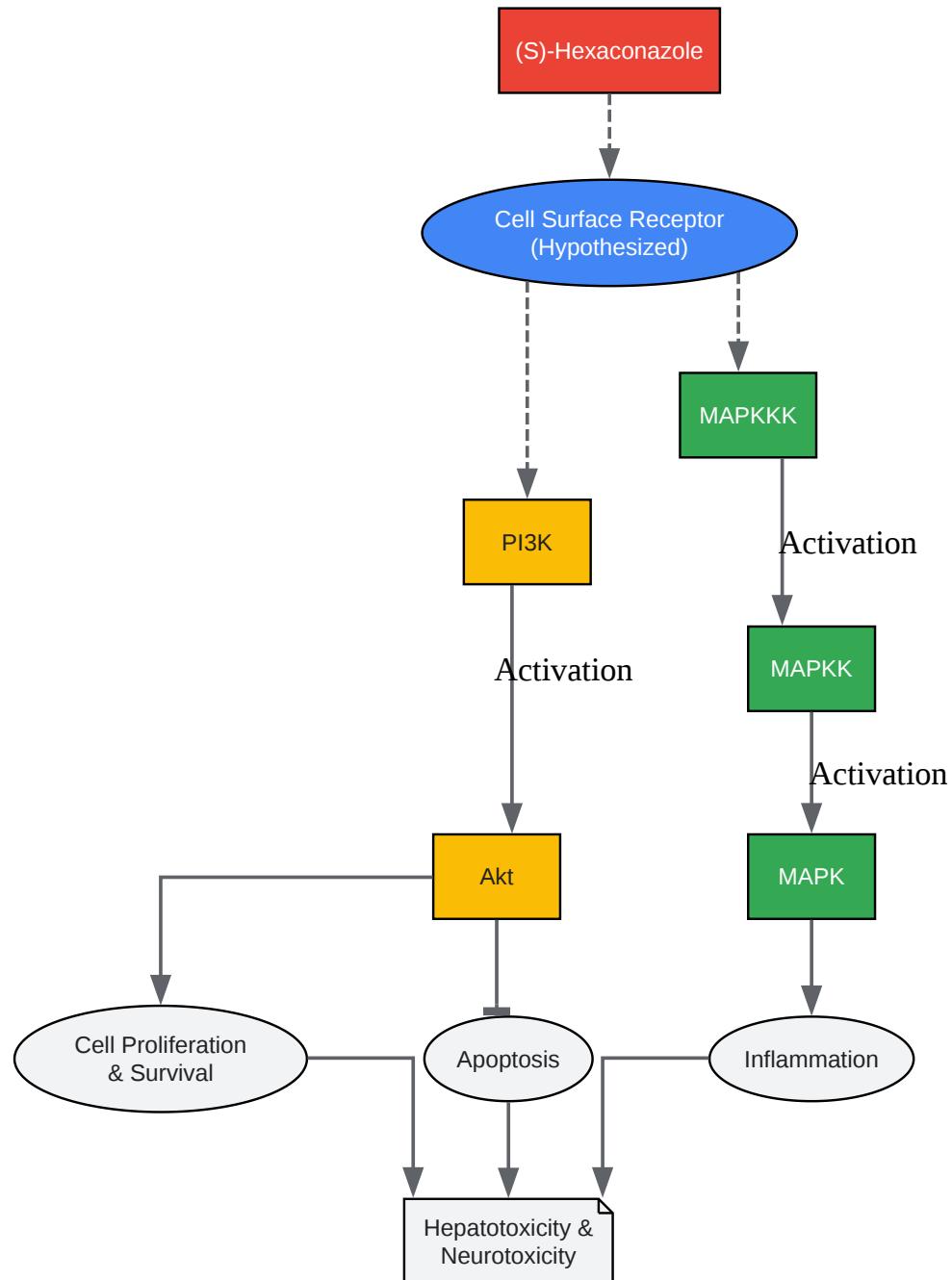
While not systematically studied, some evidence suggests a potential for neurotoxicity with hexaconazole exposure. Clinical signs of toxicity at high doses in acute studies, such as decreased activity and reduced righting reflex, may indicate central nervous system effects.[\[7\]](#) A network toxicology study has also associated hexaconazole with potential neurotoxicity.

Mechanism of Action and Signaling Pathways


The primary mechanism of fungicidal action of **(S)-Hexaconazole** is the inhibition of cytochrome P450-dependent lanosterol 14 α -demethylase, which disrupts ergosterol

biosynthesis in fungi. In mammals, hexaconazole can also inhibit cytochrome P450 enzymes, leading to a disruption of steroid hormone biosynthesis. This is considered a key mechanism underlying its endocrine-disrupting properties and some of the observed reproductive and developmental effects.

Recent studies suggest that other signaling pathways may also be involved in the toxicity of hexaconazole. A study in zebrafish demonstrated alterations in the Akt and MAPK signaling pathways following hexaconazole exposure, which were linked to developmental toxicity.[\[14\]](#) While this is an aquatic model, these pathways are highly conserved across vertebrates and may be relevant to mammalian toxicity. A network toxicology approach has also implicated the PI3K-Akt signaling pathway in hexaconazole-induced neurotoxicity and hepatotoxicity in mammals.


Diagrams of Signaling Pathways

Hexaconazole-Induced Disruption of Steroidogenesis

[Click to download full resolution via product page](#)

Caption: Disruption of the steroid hormone biosynthesis pathway by **(S)-Hexaconazole** through the inhibition of key cytochrome P450 enzymes.

Potential Involvement of PI3K-Akt and MAPK Signaling in Hexaconazole Toxicity

[Click to download full resolution via product page](#)

Caption: Hypothesized involvement of the PI3K-Akt and MAPK signaling pathways in the toxic effects of **(S)-Hexaconazole**, leading to outcomes such as altered cell survival, apoptosis, and inflammation.

Conclusion

The toxicological profile of **(S)-Hexaconazole** in mammals is characterized by low acute toxicity but reveals the liver as the primary target organ following repeated exposure. Carcinogenic potential has been identified in male rats with the induction of benign Leydig cell tumors. The genotoxicity profile remains to be fully elucidated, with some evidence of clastogenic activity. **(S)-Hexaconazole** has demonstrated reproductive and developmental toxicity in animal models, likely linked to its disruption of steroid hormone biosynthesis through the inhibition of cytochrome P450 enzymes. Emerging evidence also suggests the potential involvement of other signaling pathways, such as PI3K-Akt and MAPK, in its toxicological mechanism of action. This comprehensive guide provides a foundation for researchers and professionals in assessing the risks associated with **(S)-Hexaconazole** exposure and for guiding future research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]
- 2. Stereoselective Toxicokinetic and Distribution Study on the Hexaconazole Enantiomers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potential chemical biomarkers of hexaconazole using in vitro metabolite profiling in rat and human liver microsomes and in vivo confirmation through urinary excretion study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. geacindia.gov.in [geacindia.gov.in]

- 6. fsc.go.jp [fsc.go.jp]
- 7. 810. Hexaconazole (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. oecd.org [oecd.org]
- 11. researchgate.net [researchgate.net]
- 12. oecd.org [oecd.org]
- 13. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 14. Hexaconazole induces developmental toxicities via apoptosis, inflammation, and alterations of Akt and MAPK signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of (S)-Hexaconazole in Mammals: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15186635#toxicological-profile-of-s-hexaconazole-in-mammals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com